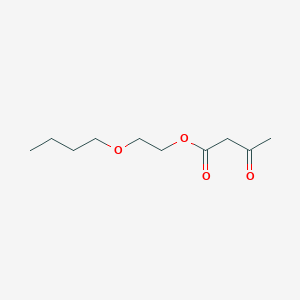

2-Butoxyethyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

6624-86-8 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-butoxyethyl 3-oxobutanoate |

InChI |

InChI=1S/C10H18O4/c1-3-4-5-13-6-7-14-10(12)8-9(2)11/h3-8H2,1-2H3 |

InChI Key |

VJGLYZFVRLLGKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC(=O)CC(=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Advanced Reactivity Studies of 2 Butoxyethyl 3 Oxobutanoate

Enolization and Tautomerism Mechanisms

The chemical behavior of 2-Butoxyethyl 3-oxobutanoate, like other β-keto esters, is profoundly influenced by keto-enol tautomerism. This process involves a chemical equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond). fiveable.mechemistrylearner.com Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton and the rearrangement of pi bonds. fiveable.melibretexts.orglibretexts.org While the keto form is generally more stable and predominates at equilibrium for simple ketones and esters, the 1,3-dicarbonyl arrangement in β-keto esters significantly stabilizes the enol tautomer, increasing its population. fiveable.melibretexts.orglibretexts.org This stabilization arises from the formation of a conjugated π-system and a six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. chemistrylearner.comyoutube.com

The interconversion between the keto and enol forms is slow in neutral media but is efficiently catalyzed by both acids and bases. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the ketone carbonyl oxygen by a hydronium ion (H₃O⁺). chemistrylearner.comlibretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon and creates a protonated intermediate. Subsequently, a weak base, typically a water molecule, abstracts a proton from the α-carbon. youtube.commasterorganicchemistry.com This deprotonation leads to the formation of a carbon-carbon double bond and the neutral enol product, regenerating the acid catalyst. libretexts.orgyoutube.com

Step 1: Protonation of the carbonyl oxygen. The ketone carbonyl oxygen is protonated by an acid catalyst. libretexts.org

Step 2: Deprotonation of the α-carbon. A base removes a proton from the α-carbon, resulting in the formation of the enol. libretexts.org

Base-Catalyzed Mechanism: In the presence of a base, the mechanism begins with the deprotonation of the acidic α-hydrogen by the base, forming a resonance-stabilized carbanion known as an enolate ion. libretexts.orglibretexts.org The negative charge is delocalized between the α-carbon and the carbonyl oxygen. libretexts.org In the second step, the oxygen atom of the enolate is protonated by a proton source (like water, which is formed in the initial step), yielding the enol and regenerating the base catalyst. libretexts.orgyoutube.com

Step 1: Enolate formation. A base removes a proton from the α-carbon to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org

Step 2: Protonation of the enolate. The enolate's oxygen atom is protonated to yield the enol. libretexts.org

Nucleophilic and Electrophilic Reactivity of the β-Keto Ester Moiety

The structure of this compound contains both nucleophilic and electrophilic centers, defining its reactivity. ucc.ie The carbonyl carbons of both the ketone and ester groups are electrophilic and susceptible to attack by nucleophiles. nih.gov Conversely, the α-carbon, situated between the two carbonyl groups, is the primary nucleophilic site. website-files.com The acidity of the α-hydrogens allows for their removal by a base, generating a nucleophilic enolate ion. pearson.comjove.com This enolate is a key reactive intermediate, stabilized by the delocalization of the negative charge onto both carbonyl oxygen atoms. libretexts.orgjove.com This dual reactivity allows β-keto esters to participate in a wide range of synthetic transformations.

The Michael reaction is a conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. researchgate.netlibretexts.org For β-keto esters like this compound, the corresponding enolate, generated by a base, serves as an excellent Michael donor. researchgate.netchemistrysteps.com

The mechanism proceeds via the following steps:

Enolate Formation: A base deprotonates the α-carbon of the β-keto ester, forming a stable enolate anion in equilibrium. researchgate.net

Nucleophilic Attack: The enolate anion attacks the β-carbon of the α,β-unsaturated system in a 1,4-conjugate addition. libretexts.orgchemistrysteps.com This is typically the rate-determining step of the reaction. researchgate.net

Protonation: The resulting intermediate is protonated to yield the final 1,5-dicarbonyl product. libretexts.org

Table 1: Factors Affecting Michael Addition Kinetics

| Factor | Effect on Reaction Rate | Reference |

|---|---|---|

| Base Strength | A stronger base increases the enolate concentration, thus increasing the reaction rate. | researchgate.net |

| Solvent | The choice of solvent can influence the equilibrium and rate of the reaction. | researchgate.net |

| Stoichiometry | The concentration of the reactants (enolate and acceptor) directly impacts the second-order rate. | researchgate.net |

| Acceptor Structure | Unhindered α,β-unsaturated ketones are particularly good acceptors for reactions with β-keto ester enolates. | libretexts.org |

It is noteworthy that the initial Michael adduct still contains an active methylene (B1212753) hydrogen, which can potentially undergo a second addition to another acceptor molecule, although this second reaction is generally slower. researchgate.net

The nucleophilic enolate derived from this compound can readily participate in alkylation reactions with alkyl halides. This reaction, a cornerstone of the acetoacetic ester synthesis, forms a new carbon-carbon bond at the α-position. website-files.compearson.comlibretexts.org

The mechanism involves two key steps:

Enolate Formation: A suitable base, such as an alkoxide, abstracts the acidic α-proton to generate the nucleophilic enolate ion. jove.comjove.com The use of a strong base like lithium diisopropylamide (LDA) in a non-hydroxylic solvent can ensure the complete conversion of the β-keto ester to its enolate form. libretexts.org

Nucleophilic Substitution (Sₙ2): The enolate carbanion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an Sₙ2 reaction. website-files.comjove.com This displaces the halide leaving group and forms the α-alkylated β-keto ester.

This process can be repeated by using another equivalent of base and a second alkyl halide (which can be the same or different from the first) to create a dialkylated product. website-files.comlibretexts.org The resulting alkylated ester can then be hydrolyzed and decarboxylated to produce a substituted ketone. jove.comjove.com

Hydrolysis and Transesterification Reaction Mechanisms

The ester functional group in this compound can undergo both hydrolysis and transesterification, typically requiring a catalyst. nih.gov These reactions are fundamental for modifying the ester moiety.

The acid-catalyzed hydrolysis of an ester is a reversible reaction that yields a carboxylic acid and an alcohol. chemguide.co.ukchemistrysteps.com For this compound, this would result in 3-oxobutanoic acid (acetoacetic acid) and 2-butoxyethanol (B58217). The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uklibretexts.org

The mechanism proceeds through several equilibrium steps:

Protonation: The ester's carbonyl oxygen is protonated by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen, converting the alkoxy group into a good leaving group (an alcohol). youtube.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (2-butoxyethanol). chemguide.co.uk

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, yielding the final carboxylic acid product and regenerating the hydronium ion catalyst. libretexts.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, effectively converting one ester into another. masterorganicchemistry.com β-Keto esters can be selectively transesterified in the presence of other ester types, a synthetically useful transformation. ucc.ienih.gov This reaction is generally catalyzed by acids or bases, with a wide variety of catalysts having been developed, including amines, boronic acids, and metal catalysts. nih.govbohrium.comnih.gov

While several pathways are possible, reactions that are selective for β-keto esters are believed to proceed via an intermediate that takes advantage of the 1,3-dicarbonyl structure. Two prominent proposed mechanisms are:

Chelated Enol Intermediate: This is the most commonly proposed pathway for selective transesterification. The catalyst, often a Lewis acid like a boron compound, coordinates with both carbonyl oxygens of the β-keto ester. ucc.ienih.gov This coordination facilitates the formation of a six-membered cyclic boronate intermediate from the enol form of the ester. nih.gov The incoming alcohol then attacks this activated intermediate, leading to the exchange of the alkoxy group. nih.gov

Acylketene Intermediate: An alternative mechanism suggests the formation of an acylketene intermediate. nih.gov In this pathway, the β-keto ester eliminates the alcohol to form a highly reactive acylketene, which is then trapped by the new alcohol to form the transesterified product.

Base-catalyzed transesterification typically involves the nucleophilic attack of an alkoxide ion on the ester carbonyl, followed by the elimination of the original alkoxy group. masterorganicchemistry.com The use of a base like sodium ethoxide in ethanol (B145695) would replace the 2-butoxyethyl group with an ethyl group. masterorganicchemistry.com

Table 2: Common Catalysts for β-Keto Ester Transesterification

| Catalyst Type | Examples | Reference |

|---|---|---|

| Organic Bases | 4-DMAP, 2,6-Lutidine, Triethylamine | nih.govnih.gov |

| Boron Catalysts | Boric Acid, Arylboronic Acids | ucc.iebohrium.com |

| Metal Catalysts | Mn, Fe, Co, Cu, and Zn acetates | bohrium.com |

| Enzymes (Lipases) | Candida antarctica lipase (B570770) B (CALB) | bohrium.comnih.gov |

Condensation Reactions and Derivatization

The active methylene group in β-keto esters like this compound is a key feature that enables a variety of condensation reactions. The acidity of the α-protons allows for the facile formation of a stabilized enolate ion, a potent nucleophile for carbon-carbon bond formation. purechemistry.orgjove.com

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org While the classic Knoevenagel reaction often involves malonic esters or cyanoacetic acid, β-keto esters like this compound are excellent substrates for this transformation. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or morpholine), which is basic enough to deprotonate the β-keto ester but not an aldehyde, thus preventing self-condensation of the aldehyde. wikipedia.orgpw.live

The mechanism proceeds through three main steps: purechemistry.org

Deprotonation: The basic catalyst removes an acidic α-proton from the β-keto ester to form a resonance-stabilized enolate.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of an aldehyde or ketone.

Dehydration: The resulting aldol-type adduct is dehydrated to form the final conjugated enone product. wikipedia.org

The reaction conditions can be optimized, for instance, by carrying out the condensation in ionic liquids at room temperature, which represents a greener alternative to traditional solvents like benzene (B151609) or toluene. researchgate.netconsensus.app

Below is a table summarizing typical Knoevenagel condensation reactions involving β-keto esters and various aromatic aldehydes.

Table 1: Examples of Knoevenagel Condensation with β-Keto Esters

| Aldehyde | β-Keto Ester Substrate | Catalyst/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-chloroacetyl-3-phenylpropenoate | 75 | researchgate.net |

| 4-Chlorobenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-chloroacetyl-3-(4-chlorophenyl)propenoate | 84 | researchgate.net |

| 4-Methoxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-chloroacetyl-3-(4-methoxyphenyl)propenoate | 81 | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | - | wikipedia.org |

The 1,3-dicarbonyl structure of β-keto esters, including this compound, makes them invaluable starting materials for the synthesis of a wide array of heterocyclic compounds. allresearchjournal.comresearchgate.net

Pyrazolone Synthesis: A traditional and significant application is the reaction of β-keto esters with hydrazine (B178648) and its derivatives to form pyrazolones. nih.gov This condensation is a cornerstone in the synthesis of many pharmaceutical compounds. For example, ethyl 2-[(alkylsulfanyl)methyl]-3-oxobutanoates react with hydrazine hydrate (B1144303) to produce 4-{[alkyl(sulfanyl)methyl]}-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. researchgate.net

Furan (B31954) Synthesis (Feist-Benary Synthesis): β-Keto esters can react with α-halo ketones or aldehydes in the presence of a base to yield substituted furans. uwindsor.ca The reaction with an α-halo ketone typically involves nucleophilic attack from the keto ester's α-carbon onto the carbon bearing the halogen. Subsequent acid-catalyzed cyclization of the resulting 1,4-dicarbonyl intermediate affords a furan with an ester group at the 3-position. uwindsor.ca

Pyrrole (B145914) Synthesis (Hantzsch Pyrrole Synthesis): In a similar fashion to furan synthesis, reacting a β-keto ester with an α-halo ketone in the presence of ammonia (B1221849) or a primary amine leads to the formation of substituted pyrroles. uwindsor.ca

Benzannulation for Anilines: In a three-component reaction, 1,3-diketones (a related class of compounds) can react with an amine and another ketone (like acetone) to form substituted anilines. beilstein-journals.org This proceeds via a sequence of enamine formation, Michael addition, and intramolecular condensation followed by dehydration. beilstein-journals.org

Table 2: Heterocycle Synthesis from β-Keto Esters and Related Compounds

| Reactants | Reagent | Heterocycle Formed | Synthesis Name/Type | Ref |

|---|---|---|---|---|

| β-Keto ester, α-Halo ketone | Base, then Acid | Substituted Furan | Feist-Benary Synthesis | uwindsor.ca |

| β-Keto ester, α-Halo ketone | Ammonia/Amine | Substituted Pyrrole | Hantzsch Pyrrole Synthesis | uwindsor.ca |

| β-Keto ester | Hydrazine hydrate | Pyrazolone | Pyrazolone Synthesis | nih.govresearchgate.net |

| 1,3-Diketone, Amine, Ketone | - | Substituted Aniline | Three-Component Benzannulation | beilstein-journals.org |

Stereoselective Transformations

The creation of chiral centers in a controlled manner is a fundamental goal of modern organic synthesis. The β-keto ester moiety in this compound provides a versatile scaffold for various stereoselective transformations. acs.org

For β-keto esters that are substituted at the α-position, reduction of the ketone at the 3-position can generate two diastereomeric β-hydroxy esters. Achieving high diastereoselectivity in this reduction is crucial. The stereochemical outcome is often governed by the choice of reducing agent and the steric and electronic nature of the α-substituent. Lewis acid-mediated reductions have been shown to be effective in controlling this selectivity. benthamdirect.com For instance, the use of sterically hindered reducing agents in conjunction with chelating Lewis acids like cerium chloride can favor the formation of one diastereomer over the other. benthamdirect.com

Genetic engineering of biocatalysts like baker's yeast (Saccharomyces cerevisiae) has also been employed to improve the stereoselectivity of β-keto ester reductions. acs.org By modifying reductase enzymes within the yeast, specific strains can be created that produce β-hydroxy esters with high diastereomeric and enantiomeric purity. acs.org

Table 3: Diastereoselective Reduction of α-Substituted β-Keto Esters

| Substrate | Reducing System | Diastereomeric Ratio (syn:anti) | Key Feature | Ref |

|---|---|---|---|---|

| α-Alkyl-β-keto ester | NaBH₄ / CeCl₃ | Varies with substrate | Lewis acid chelation control | benthamdirect.com |

| Various β-keto esters | Genetically modified S. cerevisiae | High d.r. and e.e. | Enzyme-controlled stereoselectivity | acs.org |

| Various β-keto esters | Aromatoleum aromaticum PEDH | High enantioselectivity | Whole-cell biocatalysis | nih.gov |

The synthesis of chiral β-keto esters can be approached in two main ways: enantioselective alkylation at the α-position to create a chiral quaternary center, or enantioselective reduction of the ketone to form a chiral β-hydroxy ester.

Enantioselective Alkylation: Creating a fully substituted, chiral carbon center at the α-position of a β-keto ester is a significant synthetic challenge. acs.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids has proven to be a powerful method. acs.org Under basic conditions (e.g., KOH in toluene), a chiral catalyst can ferry the enolate into the organic phase and direct the approach of an alkylating agent (e.g., benzyl (B1604629) bromide) to one face of the enolate, resulting in high enantioselectivity. acs.org

Enantioselective Reduction: The enantioselective hydrogenation of the keto group in β-keto esters is a highly developed and efficient method for producing chiral β-hydroxy esters, which are valuable building blocks. researchgate.net Ruthenium complexes with chiral diphosphine ligands, such as BINAP, are exceptionally effective catalysts for this transformation under hydrogen pressure. researchgate.netpsu.edu These reactions can achieve excellent enantiomeric excesses (ee) and can be performed with very low catalyst loadings, making them suitable for both academic and industrial applications. researchgate.net Lipases, such as Candida antarctica lipase B (CALB), can also catalyze the transesterification of β-keto esters to produce optically active products under mild, solvent-free conditions. google.com

Table 4: Enantioselective Transformations of β-Keto Esters

| Transformation | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| α-Alkylation | Cinchonine-derived phase-transfer catalyst / KOH | 2-(Ethoxycarbonyl)-1-tetralone | up to 98% ee | acs.org |

| α-Cyanation | (R)-BINOL-derived chiral tin diethoxide | tert-Butyl 2-oxo-cyclopentanecarboxylate | up to 98% ee | thieme-connect.com |

| Hydrogenation | (R)-BINAP-Ru / H₂ | Ethyl 4-benzyloxyacetoacetate | 97% ee | researchgate.net |

| Michael Addition | Chiral Scandium Catalyst | β-Ketoester and α,β-unsaturated ketone | up to 99% ee | scilit.com |

| Reduction | Baker's Yeast (S. cerevisiae) | Ethyl 3-oxobutanoate | Varies (strain dependent) | acs.orgresearchgate.net |

Theoretical and Computational Chemistry Studies of 2 Butoxyethyl 3 Oxobutanoate

Electronic Structure Analysis and Conformational Landscapes

The electronic structure of 2-butoxyethyl 3-oxobutanoate, which dictates its reactivity and physical properties, can be thoroughly investigated using quantum mechanical calculations. Methods such as Density Functional Theory (DFT) would be employed to map the electron density distribution, identifying regions of high and low electron density. This analysis reveals the locations of electrophilic and nucleophilic sites, offering insights into the molecule's potential reactivity. Molecular Electrostatic Potential (MEP) maps would visually represent these reactive areas.

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements, or conformations. A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the corresponding energy of each conformation. The results would be plotted on a potential energy surface, identifying the low-energy, stable conformers and the energy barriers between them. This is crucial for understanding the molecule's flexibility and the predominant shapes it adopts.

Table 1: Hypothetical Conformational Energy Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |

| Global Minimum | 0.00 | 178.5° |

| Local Minimum 1 | 1.25 | 65.2° |

| Local Minimum 2 | 2.10 | -70.1° |

| Transition State 1 | 4.50 | 120.0° |

Note: This table is illustrative and not based on published experimental data.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of chemical reactions involving this compound. For instance, its hydrolysis or transesterification reactions could be simulated. By calculating the energy of the system along a reaction coordinate, a complete reaction energy profile can be constructed.

A critical aspect of this modeling is the identification and characterization of transition states—the high-energy species that exist transiently between reactants and products. The geometry and energy of these transition states determine the activation energy and, consequently, the rate of the reaction. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are used to locate these fleeting structures.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, MS Fragmentation)

Theoretical calculations can predict the spectroscopic signatures of this compound, which is invaluable for its identification and characterization.

NMR Spectroscopy: By calculating the magnetic shielding tensors of the various nuclei (¹H and ¹³C), the chemical shifts can be predicted. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. This theoretical infrared spectrum reveals the characteristic vibrational modes of the molecule's functional groups, such as the C=O and C-O stretches.

Mass Spectrometry: The fragmentation patterns observed in mass spectrometry can be rationalized and even predicted by calculating the energies of potential fragment ions. This helps in understanding the molecule's behavior under ionization and aids in structural elucidation.

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm, -CH₂-) | 4.15 | 4.20 |

| ¹³C NMR (ppm, C=O) | 171.2 | 170.8 |

| IR Frequency (cm⁻¹, C=O) | 1745 | 1740 |

Note: This table is for illustrative purposes to show the comparison between predicted and experimental data.

Solvent Effects on Reactivity and Equilibrium Properties

The properties and reactivity of this compound can be significantly influenced by its solvent environment. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and provides a good approximation of bulk solvent effects on properties like conformational equilibrium and reaction energies.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

By performing calculations in different solvent models, one can predict how the reaction rates and equilibria of this compound would change in various chemical environments.

Molecular Dynamics Simulations for Intermolecular Interactions

To understand the behavior of this compound in a condensed phase (liquid or solution), molecular dynamics (MD) simulations are employed. In an MD simulation, the motions of a large number of molecules are simulated over time based on a classical force field.

These simulations provide insights into:

Liquid Structure: How the molecules arrange themselves in the liquid state, including radial distribution functions that describe the probability of finding a neighboring molecule at a certain distance.

Transport Properties: Properties like viscosity and diffusion coefficients can be calculated from the simulated molecular trajectories.

Intermolecular Forces: The nature and strength of the interactions between molecules, such as van der Waals forces and dipole-dipole interactions, can be analyzed.

MD simulations offer a dynamic picture of the intermolecular world of this compound, complementing the static information obtained from quantum mechanical calculations.

Advanced Analytical Characterization in Research of 2 Butoxyethyl 3 Oxobutanoate

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating 2-Butoxyethyl 3-oxobutanoate from reaction mixtures or impurities and for accurately determining its purity. The high efficiency of capillary gas chromatography is particularly well-suited for analyzing volatile and semi-volatile compounds like this beta-keto ester. vurup.sk

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the qualitative and quantitative analysis of this compound. In this method, the gas chromatograph separates the compound from other components in a sample based on its volatility and interaction with a stationary phase in a capillary column. The separated compound then enters the mass spectrometer, which ionizes it and detects the fragments, providing a unique mass spectrum that acts as a molecular fingerprint.

For qualitative analysis, the identity of this compound is confirmed by matching its retention time and the resulting mass spectrum with those of a known standard or with spectra from established databases like the National Institute of Standards and Technology (NIST) library. nih.gov The quantitative analysis, which determines the concentration of the compound, is typically performed by integrating the peak area and comparing it against a calibration curve generated from standards of known concentration.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC System | Agilent 7890 or equivalent |

| Column | HP-5ms (or similar nonpolar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS System | Mass Selective Detector (MSD) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

While this compound itself is achiral, derivatives of the compound may contain multiple stereocenters, leading to the formation of diastereomers. Gas chromatography is a highly effective technique for the separation of such isomers. vurup.sk Diastereomers have different physical properties, which can lead to differential interactions with the GC column's stationary phase, resulting in distinct retention times.

The separation of diastereomers can often be achieved on standard achiral stationary phases. However, for more challenging separations, the use of specialized chiral stationary phases can enhance resolution. The choice of column, temperature programming, and carrier gas flow rate are critical parameters that must be optimized to achieve baseline separation of the diastereomeric peaks. core.ac.uk The ability to separate and quantify individual diastereomers is crucial for stereoselective synthesis and for studying the specific biological activities of each isomer.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. nih.gov While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are necessary to piece together the complete molecular connectivity and stereochemistry. nih.gov

2D NMR experiments provide correlation data that reveal how different atoms are connected within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduprinceton.edu For this compound, COSY would show correlations between adjacent protons within the butoxy and ethyl chains, as well as between the methylene (B1212753) protons (C2) and the methyl protons (C4) of the 3-oxobutanoate moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached (¹J coupling). sdsu.eduprinceton.edu It is highly effective for assigning carbon signals, as it correlates the well-resolved proton spectrum to the carbon spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a distinct cross-peak in the HSQC spectrum.

Table 2: Predicted 2D NMR Correlations for this compound

| Proton Signal (¹H) | Expected COSY Cross-Peaks (with ¹H) | Expected HSQC Cross-Peak (with ¹³C) | Key Expected HMBC Cross-Peaks (with ¹³C) |

|---|---|---|---|

| -OCH₂CH₂O- | -OCH₂CH₂ O- | C of -OCH₂CH₂ O- | Ester C=O, C of -O CH₂CH₂O- |

| -OCH₂CH₂O- | -O CH₂CH₂O- | C of -O CH₂CH₂O- | C of -OCH₂CH₂ O-, C of -OCH₂ (CH₂)₂CH₃ |

| CH₃CO- | -COCH₂- | C H₃CO- | Ketone C=O, -COC H₂- |

| -COCH₂- | CH₃CO- | -COC H₂- | Ketone C=O, Ester C=O, C H₃CO- |

| -O(CH₂)₃CH₃ | -OCH₂CH₂CH₂CH₃ | C of -O(CH₂)₃C H₃ | C of -O(CH₂)₂C H₂CH₃ |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. When analyzed by GC-MS using electron ionization (EI), the this compound molecule (Molecular Weight: 188.22 g/mol ) will form a molecular ion ([M]⁺) at m/z 188. The stability of this molecular ion may be low, leading to a small peak. docbrown.info

The fragmentation pattern is generated by the breakdown of the molecular ion into smaller, charged fragments. The pattern is characteristic of the molecule's structure, with cleavage occurring at the weakest bonds and favoring the formation of stable carbocations or acylium ions. libretexts.orglibretexts.org For this compound, fragmentation is expected at the ether linkage and on either side of the two carbonyl groups.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 188 | [C₉H₁₆O₄]⁺ | Molecular Ion [M]⁺ |

| 131 | [C₆H₁₁O₃]⁺ | Loss of butoxy radical (-OC₄H₉) |

| 115 | [C₅H₇O₃]⁺ | Loss of butoxyethyl radical (-CH₂CH₂OC₄H₉) |

| 87 | [C₄H₇O₂]⁺ | Cleavage at the ester C-O bond |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic techniques that measure the interaction of molecules with electromagnetic radiation are essential for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by measuring their characteristic vibrational frequencies. purdue.edu The IR spectrum of this compound would be distinguished by the presence of two strong absorption bands in the carbonyl region: one for the ester C=O stretch and another for the ketone C=O stretch. pressbooks.pubopenstax.org The presence of C-O stretching from the ether and ester groups, along with C-H stretching from the aliphatic chains, would also be evident. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Alkane | C-H | 2850 - 2960 |

| Ester | C=O | ~1740 |

| Ketone | C=O | ~1715 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophores in this compound are the two carbonyl groups. These groups undergo weak n→π* electronic transitions, resulting in absorption in the ultraviolet region. nih.gov Because the carbonyl groups are not part of a conjugated system, the absorption is expected to be of low intensity. The presence of both keto and enol tautomers in solution can influence the UV-Vis spectrum, as the enol form introduces a C=C double bond that can conjugate with the carbonyl group, shifting the absorption wavelength. semanticscholar.orgresearchgate.net

In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms of this compound Remains an Area for Future Research

A comprehensive review of available scientific literature reveals a notable absence of specific studies on the in-situ spectroscopic monitoring of the reaction kinetics and mechanisms of this compound. While in-situ spectroscopic techniques are powerful tools for real-time analysis of chemical reactions, providing valuable data on reaction rates, intermediates, and mechanistic pathways, their application to this particular compound has not been documented in publicly accessible research.

In-situ methodologies, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, are widely employed across chemical research to track the concentration of reactants, products, and transient species throughout a reaction. This allows for the elucidation of reaction orders, activation energies, and the validation of proposed mechanisms.

For analogous compounds, such as other acetoacetate (B1235776) esters, kinetic studies have been performed using various analytical methods. For instance, the kinetics of the asymmetric hydrogenation of methyl acetoacetate has been investigated, and the alkaline hydrolysis of ethyl acetoacetate has been a subject of mechanistic studies. These studies highlight the types of kinetic and mechanistic questions that could be addressed for this compound using in-situ spectroscopic approaches.

The synthesis of this compound can be achieved through processes like transesterification. In-situ monitoring of such a reaction would enable researchers to optimize reaction conditions, such as temperature, catalyst loading, and reactant ratios, by observing the rate of formation of the product and the consumption of the starting materials in real time.

Although no specific data tables or detailed research findings can be presented for this compound, the table below illustrates the type of data that would be generated from such an in-situ spectroscopic study, based on general principles of chemical kinetics.

Hypothetical Data Table from an In-situ Spectroscopic Study of a Reaction Forming this compound

| Time (minutes) | Reactant A Concentration (mol/L) | Reactant B Concentration (mol/L) | This compound Concentration (mol/L) |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.85 | 0.85 | 0.15 |

| 20 | 0.72 | 0.72 | 0.28 |

| 30 | 0.61 | 0.61 | 0.39 |

| 60 | 0.40 | 0.40 | 0.60 |

| 90 | 0.25 | 0.25 | 0.75 |

| 120 | 0.15 | 0.15 | 0.85 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research is required to apply in-situ spectroscopic techniques to the study of this compound. Such studies would provide valuable insights into its reaction kinetics and mechanisms, contributing to a more complete understanding of its chemical behavior.

Applications of 2 Butoxyethyl 3 Oxobutanoate As a Synthetic Building Block

A Key Component in the Synthesis of Complex Organic Molecules

The chemical reactivity of 2-butoxyethyl 3-oxobutanoate makes it an important starting material for constructing intricate molecular architectures. nih.govnih.gov Its utility spans across various sectors of the chemical industry, from pharmaceuticals to agriculture.

A Precursor for Advanced Pharmaceutical Intermediates

In the realm of medicinal chemistry, this compound and similar β-keto esters are instrumental in the synthesis of advanced pharmaceutical intermediates. ravimiamet.eeincb.org The presence of multiple reactive sites allows for the introduction of various functional groups, which is a critical step in building the complex scaffolds of modern drugs. The ester and ketone functionalities can be independently or concertedly manipulated to create a diverse range of molecular structures.

A Building Block for Agrochemical Synthesis

The agrochemical industry also utilizes this compound as a key building block. For instance, it is an intermediate in the synthesis of Triclopyr-butoxyethyl ester, a selective herbicide. google.comnih.govgoogle.com The butoxyethyl ester group is specifically introduced to modify the properties of the final product, such as its uptake and translocation within the target plant. The synthesis involves the reaction of 2-butoxyethanol (B58217) with chloroacetic acid to form 2-butoxyethyl chloroacetate, which is then reacted with the sodium salt of 3,5,6-trichloro-2-pyridinol. google.com

A Gateway to Heterocyclic Compounds

The reactivity of this compound is particularly well-suited for the construction of heterocyclic rings, which are core structures in a vast number of biologically active compounds. nih.govrsc.orgresearchgate.netosi.lvethernet.edu.et

Crafting Pyrrole (B145914), Pyridine, Pyrazolone, Pyrimidine (B1678525), and Purine (B94841) Derivatives

The β-dicarbonyl unit of this compound is a key synthon for creating a variety of five- and six-membered heterocyclic rings.

Pyrrole Derivatives: These can be synthesized through various methods, including the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov The β-keto ester can be transformed into a suitable Michael acceptor for this reaction. nih.govscienceopen.comresearchgate.netrsc.org

Pyridine Derivatives: The synthesis of substituted pyridines can be achieved by reacting α,β-unsaturated nitriles with β-ketoanilides, which can be derived from this compound. raco.catnih.govlookchem.com For example, N-2-pyridyl–3-oxobutanamide, formed from the reaction of 2-aminopyridine (B139424) and a β-keto ester, can be further cyclized to form pyridopyridine structures. raco.cat

Pyrazolone Derivatives: The classical method for synthesizing pyrazolones involves the condensation of a β-keto ester, such as this compound, with a hydrazine (B178648) derivative. researchgate.netjocpr.comresearchgate.netnih.govmendeley.com This reaction provides a straightforward route to a wide range of substituted pyrazolones, which are themselves important precursors for more complex molecules. jocpr.com

Pyrimidine and Purine Derivatives: Pyrimidine rings can be constructed through the reaction of a β-dicarbonyl compound with urea (B33335) or thiourea. researchgate.netrdd.edu.iq The resulting pyrimidine can then serve as a scaffold for the synthesis of purine derivatives. tubitak.gov.trnih.govnih.govelsevierpure.com For example, a substituted pyrimidine can be elaborated into a pyridopyrimidine, a fused heterocyclic system. niscpr.res.innih.govelsevierpure.com

Forging Cyclic Lactones

Cyclic lactones are another class of heterocyclic compounds that can be synthesized using this compound as a starting material. One approach involves the reductive cyclization of γ- or δ-ketoesters. nih.gov By introducing a suitable functional group at the γ- or δ-position of the butanoate chain, subsequent reduction and intramolecular cyclization can lead to the formation of five- or six-membered lactones.

Generating Functionalized β-Dicarbonyl Compounds

This compound can be readily converted into other functionalized β-dicarbonyl compounds. orgsyn.orgresearchgate.net The active methylene (B1212753) group between the two carbonyls is easily deprotonated, allowing for a variety of alkylation and acylation reactions. This enables the introduction of diverse substituents, leading to a wide range of tailored β-dicarbonyl compounds that can be used in further synthetic transformations.

Polymer Precursor Chemistry (Mechanistic/Synthesis Focus)

The presence of an active methylene group flanked by two carbonyl groups confers upon this compound the ability to act as a potent nucleophile in various polymerization reactions. This reactivity is central to its role as a building block for complex polymer networks.

This compound is an effective Michael donor in base-catalyzed Michael addition reactions, a key process for the formation of cross-linked polymer networks. The reaction typically involves the addition of the enolate of this compound to a Michael acceptor, such as a multifunctional acrylate (B77674) or vinyl sulfone.

The mechanism commences with the deprotonation of the α-carbon of the acetoacetate (B1235776) moiety by a suitable base, generating a resonance-stabilized enolate. This enolate then attacks the β-carbon of an activated alkene in a conjugate addition. Subsequent proton transfer regenerates the catalyst and yields the addition product. When multifunctional Michael acceptors are used, this process can be repeated, leading to the formation of a three-dimensional polymer network.

The kinetics of this polymerization are influenced by several factors, including the choice of base, solvent, and the stoichiometry of the reactants. researchgate.net Studies on analogous systems have shown that strong, non-nucleophilic bases are effective in promoting the reaction. researchgate.net The dual reactivity of the active methylene hydrogens allows for the formation of densely crosslinked networks, contributing to the final material's rigidity and thermal properties. mdpi.com

Table 1: Factors Influencing Michael Addition Polymerization of Acetoacetate Esters

| Factor | Influence on Polymerization | Research Findings |

| Base Catalyst | The strength and concentration of the base affect the rate of enolate formation and, consequently, the overall reaction rate. | Stronger bases generally lead to faster reaction kinetics. researchgate.net |

| Solvent | The polarity and protic nature of the solvent can influence the stability of the enolate and the solubility of the growing polymer network. | Aprotic solvents are often preferred to avoid side reactions. researchgate.net |

| Reactant Stoichiometry | The molar ratio of the acetoacetate donor to the Michael acceptor determines the crosslink density and the final properties of the polymer. | A higher ratio of acetoacetate can lead to more extensive crosslinking. mdpi.com |

| Functionality of Reactants | The number of reactive sites on both the acetoacetate and the Michael acceptor dictates the architecture of the resulting polymer network. | Higher functionality monomers result in more densely crosslinked and rigid materials. mdpi.comresearchgate.net |

This table provides a generalized overview based on research into acetoacetate esters.

Chiral Pool Synthesis Applications

The acetoacetic ester synthesis is a classic method for the preparation of ketones and other functionalized molecules. wikipedia.orglibretexts.org While this compound is itself achiral, it can be utilized in synthetic strategies that introduce chirality. The "chiral pool" approach involves using readily available chiral molecules as starting materials for the synthesis of new chiral compounds.

In the context of this compound, the butoxyethyl ester group can be envisioned as a modifiable handle. For instance, if the synthesis were to start from a chiral butoxyethanol, the resulting this compound would be a chiral building block. Subsequent reactions at the active methylene carbon, such as alkylation, would then proceed on a chiral substrate, potentially leading to diastereoselective outcomes.

The general strategy of the acetoacetic ester synthesis involves the alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield a ketone. libretexts.orgchadsprep.com This powerful synthetic tool allows for the introduction of one or two new alkyl groups at the carbon adjacent to the keto group. libretexts.org The ester functionality of this compound is crucial for activating the methylene protons, making them sufficiently acidic for deprotonation and subsequent alkylation. libretexts.org

Table 2: General Steps in Acetoacetic Ester Synthesis

| Step | Description | Key Reagents |

| 1. Enolate Formation | A base is used to deprotonate the α-carbon, forming a nucleophilic enolate. | Sodium ethoxide, potassium tert-butoxide |

| 2. Alkylation | The enolate undergoes an SN2 reaction with an alkyl halide to form a new carbon-carbon bond. | Alkyl halides (e.g., R-X) |

| 3. Hydrolysis & Decarboxylation | The ester is hydrolyzed to a β-keto acid, which then decarboxylates upon heating to yield a ketone. | Aqueous acid (e.g., H3O+) and heat |

This table outlines the fundamental steps of the acetoacetic ester synthesis, a general reaction for this class of compounds.

Environmental Transformation and Chemical Degradation Pathways of 2 Butoxyethyl 3 Oxobutanoate

Hydrolytic Degradation Pathways under Various Conditions

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a significant abiotic degradation pathway for esters like 2-Butoxyethyl 3-oxobutanoate. libretexts.org The rate and outcome of this reaction are highly dependent on the pH of the surrounding aqueous environment. libretexts.orgaklectures.com

Under both acidic and basic conditions, the ester bond is susceptible to cleavage. libretexts.orgaklectures.com Acid-catalyzed hydrolysis is a reversible reaction that yields 2-butoxyethanol (B58217) and 3-oxobutanoic acid (acetoacetic acid). libretexts.orgyoutube.com In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces 2-butoxyethanol and the salt of 3-oxobutanoic acid. libretexts.org

The initial hydrolysis product, 3-oxobutanoic acid, is a β-keto acid. β-keto acids are known to be relatively unstable and can undergo spontaneous decarboxylation, particularly when heated, to yield a ketone and carbon dioxide. aklectures.comyoutube.commcat-review.org In this case, decarboxylation of 3-oxobutanoic acid would produce propanone (acetone) and carbon dioxide.

| Condition | Primary Reaction | Initial Products | Potential Subsequent Reaction | Final Products |

|---|---|---|---|---|

| Acidic (H⁺ catalyst) | Reversible Hydrolysis | 2-Butoxyethanol + 3-Oxobutanoic acid | Decarboxylation of 3-oxobutanoic acid | 2-Butoxyethanol, Propanone, Carbon Dioxide |

| Basic (OH⁻ catalyst) | Irreversible Saponification | 2-Butoxyethanol + 3-Oxobutanoate (salt) | Decarboxylation upon acidification and heat | 2-Butoxyethanol, Propanone, Carbon Dioxide |

Chemical Biodegradation Pathways and Enzyme-Catalyzed Transformations

The biodegradation of this compound in soil and water is a critical environmental fate process, primarily driven by microbial enzymes. inchem.orgcdc.gov This process typically begins with the cleavage of the ester bond, followed by the degradation of the resulting alcohol and keto acid.

Ester Cleavage by Microbial Enzymes

The initial and rate-limiting step in the biodegradation of many ester-containing compounds is the hydrolysis of the ester linkage. ciiq.orgnih.gov This reaction is catalyzed by a broad class of microbial enzymes known as esterases or lipases. ciiq.orgoup.com These enzymes are widespread in various microorganisms and facilitate the breakdown of esters into their constituent alcohol and carboxylic acid. oup.comnih.govresearchgate.net In the case of this compound, microbial esterases would catalyze its hydrolysis to form 2-butoxyethanol and 3-oxobutanoic acid. researchgate.net

Further Metabolite Pathways

Following the initial ester cleavage, the resulting metabolites, 2-butoxyethanol and 3-oxobutanoic acid, are further degraded by microorganisms.

Degradation of 2-Butoxyethanol: Numerous bacterial strains, including those from the genera Pseudomonas, Hydrogenophaga, Gordonia, and Cupriavidus, have been shown to degrade 2-butoxyethanol. nih.govnih.gov The primary degradation pathway involves the oxidation of the alcohol to 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond to yield glyoxylate (B1226380) and n-butanol. nih.govnih.gov These smaller molecules can then enter central metabolic pathways. 2-Butoxyethanol is considered to be readily biodegradable in both soil and aquatic environments. inchem.orgwikipedia.org

Degradation of 3-Oxobutanoic Acid: 3-Oxobutanoic acid, also known as acetoacetic acid, is a ketone body that can be metabolized by many microorganisms. nih.govnih.gov It can be converted to acetyl-CoA, which is a central metabolite that feeds into the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. encyclopedia.pubencyclopedia.pub Some microorganisms can utilize pathways like the β-ketoadipate pathway for the degradation of aromatic compounds, which ultimately funnels intermediates into the TCA cycle as acetyl-CoA and succinyl-CoA. researchgate.netnih.govnih.gov While not directly an aromatic degradation pathway, the principle of converting complex carbon structures into central metabolic intermediates is relevant. The four-carbon chain of 3-oxobutanoic acid can be efficiently processed through these core metabolic routes.

| Metabolite | Key Degradation Pathway | Intermediate Products | Final Metabolic Fate |

|---|---|---|---|

| 2-Butoxyethanol | Oxidation and Ether Cleavage | 2-Butoxyacetic acid, n-Butanol, Glyoxylate | Entry into central metabolism |

| 3-Oxobutanoic acid | Conversion to Acetyl-CoA | Acetyl-CoA | Tricarboxylic Acid (TCA) Cycle |

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

The future of 2-Butoxyethyl 3-oxobutanoate synthesis lies in the development of highly efficient and environmentally benign catalytic systems. Current research is moving away from traditional stoichiometric reagents towards greener alternatives that offer high yields, selectivity, and ease of recycling.

A significant area of exploration is the use of heterogeneous catalysts for the transesterification of simpler β-keto esters. mdpi.com For instance, silica-supported boric acid has emerged as a promising recyclable catalyst for the solvent-free transesterification of β-keto methyl/ethyl esters with various alcohols, achieving excellent yields of 87–95%. mdpi.com The simple operational procedure, minimal chemical waste, and the ability to recycle the catalyst up to five times without significant loss of activity make this an attractive avenue for the industrial production of this compound. mdpi.com

Other boron-based catalysts, such as boric acid in xylene and B₂O₃–ZrO₂, have also been documented for similar transformations. mdpi.com The mechanism of these reactions is thought to proceed through a chelation-controlled enol intermediate, highlighting the importance of the β-dicarbonyl moiety in directing the reaction. mdpi.com

Beyond boron-based systems, research is also focusing on:

Amine catalysts: 4-Dimethylaminopyridine (4-DMAP) has been shown to be an effective catalyst for the transesterification of β-keto esters. acs.org

Lipase (B570770) catalysts: Biocatalysis using enzymes like Candida antarctica lipase B (CALB) offers a highly selective and green route to β-keto esters. mdpi.com Plant-based biocatalysts, such as those derived from Daucus carota (carrot), are also being explored for their potential in stereoselective reductions of related carbonyl compounds, a concept that could be extended to the synthesis of chiral derivatives of this compound. seqens.com

Metal catalysts: Copper-catalyzed methods for the synthesis of β-keto esters have been developed, offering simple and green processes with high yields and a broad substrate scope. amf.ch Recent advancements in bimetallic oxide clusters, such as Rhodium-Ruthenium oxides, demonstrate exceptional catalytic activity in ester synthesis using molecular oxygen as the sole oxidant, paving the way for even more sustainable processes. nih.gov

Electrochemical methods: The use of electrochemistry presents a sustainable approach for the synthesis of related β-keto spirolactones, avoiding the need for stoichiometric metallic oxidants and allowing the use of green solvents. acs.org

The development of these novel catalytic systems is summarized in the table below:

| Catalyst Type | Example(s) | Key Advantages |

| Heterogeneous Acid | Silica-supported boric acid, B₂O₃–ZrO₂ | Recyclable, solvent-free conditions, high yields. mdpi.com |

| Homogeneous Base | 4-Dimethylaminopyridine (4-DMAP) | Effective for transesterification. acs.org |

| Biocatalyst | Candida antarctica lipase B (CALB), Daucus carota enzymes | High selectivity, green reaction conditions. mdpi.comseqens.com |

| Metal Catalyst | Copper catalysts, RhRu bimetallic oxide clusters | Simple process, high yields, use of O₂ as oxidant. amf.chnih.gov |

| Electrochemical | Electron-based oxidation | Avoids stoichiometric oxidants, green solvents. acs.org |

Exploration of New Reactivity Modes and Mechanistic Discoveries

The rich chemical functionality of this compound, with its ketone, ester, and active methylene (B1212753) groups, provides a fertile ground for the discovery of new reactivity modes and a deeper understanding of reaction mechanisms. While classical reactions like Claisen condensation and alkylation are well-established, future research is expected to uncover novel transformations. neuroquantology.comgoogle.comresearchgate.net

One exciting prospect is the exploration of unexpected reactivity at typically unreactive positions. For instance, recent studies on β-keto esters have shown that reactions can occur at the γ-position, leading to the formation of complex structures like seven-membered rings. acs.org This opens up new avenues for creating diverse molecular architectures from the this compound scaffold.

Palladium-catalyzed reactions of allylic esters of β-keto acids have revealed a host of new transformations, including reductive elimination, aldol (B89426) condensation, and Michael addition, proceeding through palladium enolate intermediates. seqens.com These discoveries significantly expand the synthetic utility of the β-keto ester functional group.

Furthermore, tandem reactions involving β-keto esters are a promising area of research. For example, the five-component tandem reaction of ethyl acetoacetate (B1235776) with aromatic aldehydes can lead to the stereoselective formation of highly functionalized cyclohexanones. mdpi.com Such complex transformations, initiated from a simple β-keto ester, highlight the potential for developing highly efficient and atom-economical synthetic routes.

Mechanistic studies will continue to play a crucial role in understanding and optimizing these new reactions. The prevailing view is that many reactions selective for β-keto esters proceed via an enol intermediate, where chelation between the two carbonyl groups and a catalyst is a key factor. acs.orgresearchgate.net However, the formation of acylketene intermediates has also been proposed as an alternative pathway. acs.org A deeper understanding of these mechanisms will enable the rational design of catalysts and reaction conditions to favor desired outcomes.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes involving this compound. Density Functional Theory (DFT) calculations and molecular dynamics simulations are being employed to predict reactivity, elucidate reaction mechanisms, and design novel molecules with desired properties.

Recent studies have utilized DFT to analyze the reactivity of β-keto esters, identifying the most susceptible sites for nucleophilic attack and providing insights into their potential biological activity. amf.ch For example, computational analysis of a series of β-keto ester analogues of a bacterial quorum-sensing autoinducer revealed differential local reactivity based on their substitution patterns. amf.ch Such studies can guide the synthesis of this compound derivatives with specific functionalities.

Molecular dynamics simulations are also being used to explore the interactions of β-keto esters with biological targets, such as proteins. acs.org These simulations can predict the binding affinity and stability of ligand-protein complexes, which is crucial for the design of new bioactive compounds based on the this compound scaffold.

In the context of catalysis, DFT calculations can help in understanding the mechanism of esterification reactions and identifying the rate-determining steps. iaea.org This knowledge is vital for designing more efficient catalytic systems. For instance, computational studies on the hydrogenation of esters by pincer catalysts have provided valuable insights into the reaction mechanism and the factors controlling catalytic activity. thieme-connect.com

The application of these computational methods will enable a more predictive approach to the chemistry of this compound, reducing the need for extensive experimental screening and accelerating the development of new applications.

Integration with Flow Chemistry and Continuous Processing

The synthesis of this compound and its derivatives is set to be revolutionized by the integration of flow chemistry and continuous processing technologies. researchgate.net Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scalability from laboratory to industrial production. seqens.comneuroquantology.com

The continuous flow synthesis of β-keto esters has already been successfully demonstrated. For example, an in-flow process for the synthesis of β-keto esters via the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes has been developed. nih.gov This method allows for the rapid and efficient production of β-keto esters, which can then be used in subsequent reactions in a continuous fashion. nih.gov

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for the synthesis of esters and other fine chemicals. mdpi.commdpi.com They allow for excellent temperature control, which is crucial for managing exothermic reactions and improving selectivity. researchgate.net The use of microreactors has been shown to significantly enhance the efficiency of esterification reactions. researchgate.net

The integration of flow chemistry with other enabling technologies, such as immobilized catalysts and in-line purification, will further enhance the efficiency and sustainability of this compound production. For instance, a continuous flow procedure for the synthesis and purification of methyl oximino acetoacetate has been established, utilizing in-line liquid-liquid extraction and membrane separation. acs.org This approach minimizes solvent consumption and simplifies the work-up process.

The benefits of adopting flow chemistry for the synthesis of compounds like this compound are summarized in the table below:

| Feature | Advantage in Flow Chemistry |

| Safety | Smaller reaction volumes reduce the risk of hazardous events. seqens.com |

| Control | Precise control over temperature, pressure, and residence time. seqens.com |

| Efficiency | Improved heat and mass transfer lead to higher yields and selectivity. neuroquantology.com |

| Scalability | Seamless transition from laboratory to industrial scale production. seqens.com |

| Integration | Can be combined with other technologies like immobilized catalysts and in-line purification. acs.org |

Design of Next-Generation Synthetic Intermediates Based on the this compound Scaffold

The unique structural features of this compound make it an ideal scaffold for the design of next-generation synthetic intermediates. The presence of multiple reactive sites—the ketone, the ester, and the active methylene group—allows for a wide range of chemical modifications, leading to the creation of diverse and complex molecules.

The β-keto ester moiety is a versatile building block in organic synthesis, serving as a precursor to a variety of other functional groups and heterocyclic systems. researchgate.netnih.gov For example, β-keto esters are key intermediates in the synthesis of pyrimidines, pyrazoles, and other biologically active compounds. nih.gov The 2-butoxyethyl group in this compound can also be strategically utilized to impart specific properties, such as improved solubility or modified biological activity, to the final products.

Future research in this area will focus on leveraging the reactivity of the this compound scaffold to access novel molecular frameworks. This could involve:

Multicomponent Reactions: Designing new multicomponent reactions that utilize this compound as a key building block to rapidly generate molecular complexity.

Domino Reactions: Developing domino reaction sequences that are initiated by a reaction at one of the functional groups of this compound, leading to the formation of intricate polycyclic structures.

Diversity-Oriented Synthesis: Using the this compound scaffold as a starting point for the creation of libraries of diverse compounds for high-throughput screening in drug discovery and materials science.

The ability to selectively functionalize different parts of the this compound molecule will be crucial for its successful application as a versatile synthetic intermediate. By combining creative synthetic strategies with a deep understanding of the compound's reactivity, chemists will be able to unlock the full potential of this valuable scaffold.

Q & A

Basic: What are the optimal synthetic routes for 2-Butoxyethyl 3-oxobutanoate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves esterification or condensation reactions. For example, Knoevenagel condensation between a ketone (e.g., cyclopentanone) and an ester (e.g., ethyl acetoacetate) can yield α,β-unsaturated intermediates, which may be further functionalized . Reaction optimization includes:

- Catalyst Selection : Base catalysts (e.g., piperidine) enhance enolate formation.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .

- Continuous Flow Reactors : These enhance yield and sustainability by enabling precise temperature control and solvent recycling .

- Monitoring : Use in situ FT-IR or <sup>1</sup>H NMR to track intermediate formation and avoid overoxidation .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify ester (δ 4.1–4.3 ppm for -OCH2) and ketone (δ 2.2–2.5 ppm for -COCH3) groups. Spin-spin coupling in <sup>13</sup>C NMR confirms conjugation .

- IR Spectroscopy : Peaks at ~1745 cm<sup>-1</sup> (ester C=O) and ~1718 cm<sup>-1</sup> (ketone C=O) distinguish functional groups .

- X-ray Crystallography : Resolve stereochemistry using SHELXL for refinement (e.g., orthorhombic space groups with Z=4) .

- GC-MS : Validate purity (>98%) and detect byproducts via retention time alignment .

Advanced: How do structural modifications in 3-oxobutanoate esters influence their reactivity and biological interactions?

Methodological Answer:

Substituent position and electronic effects dictate reactivity:

Advanced: What strategies resolve contradictions in reported biological activities of 3-oxobutanoate derivatives?

Methodological Answer:

Discrepancies often arise from:

- Variable Assay Conditions : Standardize pH (7.4 for physiological studies) and solvent (DMSO ≤0.1% v/v) .

- Off-Target Interactions : Use knockout cell lines to isolate target pathways (e.g., CYP450 isoforms) .

- Metabolic Stability : Perform liver microsome assays to assess ester hydrolysis rates (t1/2 < 30 min indicates rapid degradation) .

Case Study : Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate showed conflicting IC50 values in kinase assays; orthogonal methods (SPR vs. fluorescence polarization) resolved false positives .

Advanced: How can computational chemistry predict the behavior of this compound in catalytic processes?

Methodological Answer:

- DFT Calculations : Optimize transition states (B3LYP/6-31G* level) to model enolate formation barriers (ΔG<sup>‡</sup> ~25 kcal/mol) .

- MD Simulations : Simulate solvent effects (e.g., water vs. DMF) on reaction trajectories (10 ns runs, NPT ensemble) .

- QSPR Models : Corrate logP values (calculated: 2.1) with experimental permeability (Caco-2 assay R<sup>2</sup> >0.85) .

Basic: What analytical techniques confirm the purity and stability of this compound under various conditions?

Methodological Answer:

- HPLC : Use C18 columns (5 µm, 250 mm) with UV detection (210 nm). Purity >98% requires resolution (R >1.5) from degradation products (e.g., hydrolyzed carboxylic acid) .

- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C confirms thermal stability .

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; ≤5% degradation by GC-MS indicates acceptable shelf life .

Advanced: What are the challenges in crystallizing this compound, and how can SHELX software aid in structural determination?

Methodological Answer:

- Crystallization Challenges : Low melting point (e.g., <50°C) and hygroscopicity require slow evaporation in anhydrous toluene .

- SHELX Workflow :

- Data Integration : Use SHELXC to index frames (e.g., 0.7 Å resolution).

- Phasing : SHELXD for SAD/MAD phasing with heavy-atom derivatives (e.g., Ru complexes) .

- Refinement : SHELXL with TWIN/BASF commands to model disorder (R1 <0.08 for high-resolution data) .

Example : A Ru(II) binap complex crystallized in P212121 with Z=4 showed 89% occupancy for the 3-oxobutanoate ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.